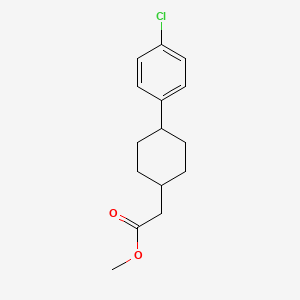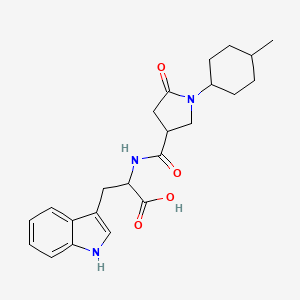
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is a complex organic compound that combines a tryptophan moiety with a substituted pyrrolidine and cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan typically involves multi-step organic synthesis. One common route starts with the protection of the tryptophan amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The introduction of the 4-methylcyclohexyl group can be achieved via alkylation reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the pyrrolidine ring.
Substitution: The aromatic ring of the tryptophan moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to interact with various proteins and enzymes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could act as a modulator of neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan moiety can bind to active sites, while the pyrrolidine and cyclohexyl groups can modulate the compound’s overall binding affinity and specificity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of tryptophan.
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tyrosine: Contains a tyrosine moiety, offering different biochemical properties.
Uniqueness
The uniqueness of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan lies in its combination of structural elements, which provides a distinct set of chemical and biological properties. The presence of the tryptophan moiety allows for specific interactions with proteins, while the substituted pyrrolidine and cyclohexyl groups offer additional sites for chemical modification and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C23H29N3O4 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-[[1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30) |
Clé InChI |
AUPYDDAJSYUMRI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


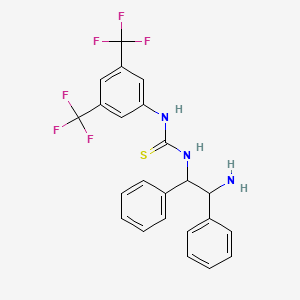
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)
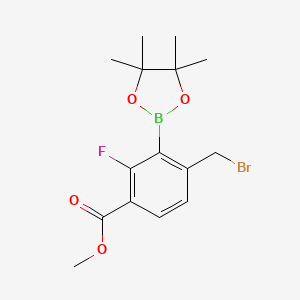
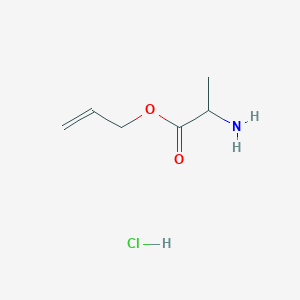
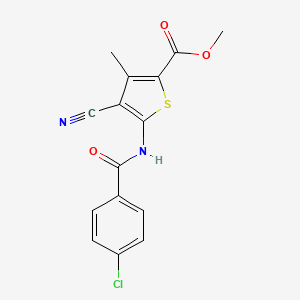
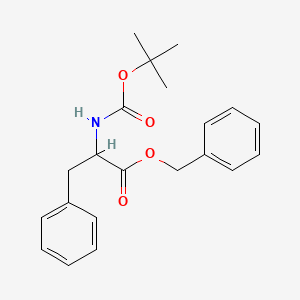
![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
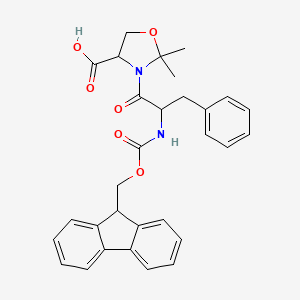
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
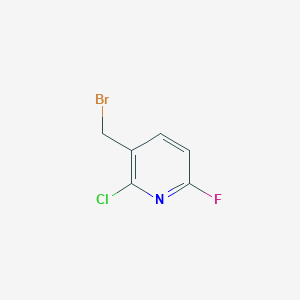
![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12499435.png)
